molecular formula C20H25N3O3 B6085852 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B6085852
M. Wt: 355.4 g/mol
InChI Key: POBKBJSFHMZDIQ-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol, also known as EMWP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMWP is a synthetic compound that was first synthesized in the laboratory, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is not fully understood, but it is believed to involve the inhibition of various molecular targets, including enzymes and receptors. 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been shown to inhibit the activity of several enzymes, including tyrosine kinase and cyclooxygenase-2, which are involved in cancer cell proliferation and inflammation, respectively. 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has also been shown to interact with several receptors, including dopamine and serotonin receptors, which are involved in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release and synaptic plasticity. 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several advantages for use in laboratory experiments, including its high purity and stability, making it easier to use in experiments. However, 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol also has some limitations, including its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol, including the development of new cancer treatments based on its ability to inhibit cancer cell proliferation and induce apoptosis. Additionally, further research is needed to fully understand the mechanism of action of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol and its potential applications in drug discovery and the treatment of neurological disorders. Finally, the development of new synthetic methods for the production of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol may lead to improvements in its yield and purity, making it even more useful for scientific research.

Synthesis Methods

The synthesis of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves several steps, including the reaction of 2-ethoxyphenol with 4-(2-methoxyphenyl)-1-piperazinecarboxaldehyde to form an intermediate product. The intermediate product is then reacted with formaldehyde and hydrochloric acid to form the final product, 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol. The synthesis of 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been optimized to improve the yield and purity of the compound, making it easier to use in scientific research.

Scientific Research Applications

2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been studied for its potential applications in various areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. In neuroscience, 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been studied for its effects on neurotransmitter release and synaptic plasticity, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, 2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been studied for its potential use in drug discovery, as it has been shown to interact with a variety of molecular targets, making it a potential lead compound for the development of new drugs.

properties

IUPAC Name

2-ethoxy-6-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-19-10-6-7-16(20(19)24)15-21-23-13-11-22(12-14-23)17-8-4-5-9-18(17)25-2/h4-10,15,24H,3,11-14H2,1-2H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBKBJSFHMZDIQ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N\N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-[(Z)-{[4-(2-methoxyphenyl)piperazin-1-YL]imino}methyl]phenol

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